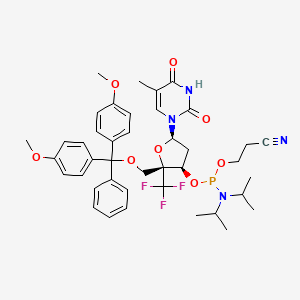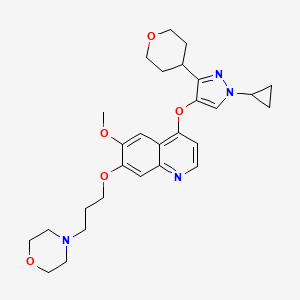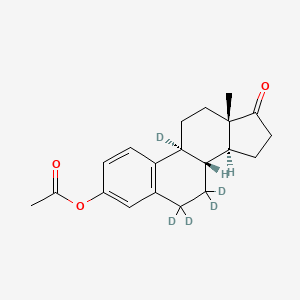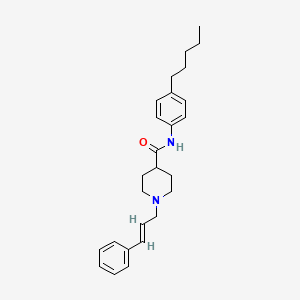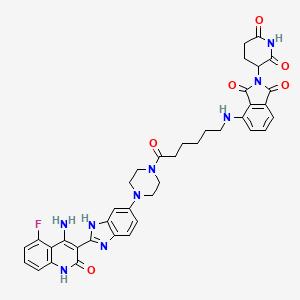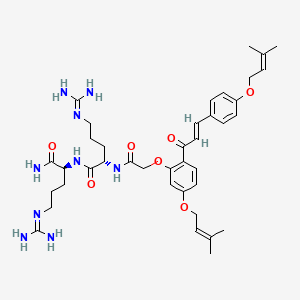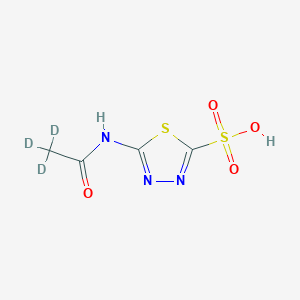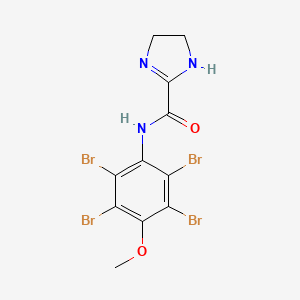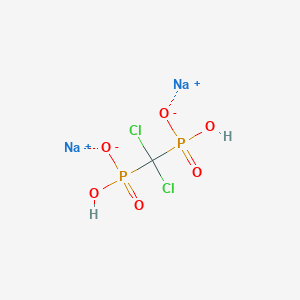
Clodronic acid (disodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clodronic acid (disodium salt), also known as clodronate disodium, is a first-generation bisphosphonate. It is primarily used as an anti-osteoporotic drug for the prevention and treatment of osteoporosis in post-menopausal women and men. It is also used to reduce vertebral fractures, hyperparathyroidism, hypercalcemia in malignancy, multiple myeloma, and fracture-related pain due to its anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Clodronic acid (disodium salt) is synthesized through the reaction of phosphorus trichloride with acetic acid, followed by hydrolysis. The reaction involves the formation of dichloromethylene diphosphonic acid, which is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of clodronic acid (disodium salt) follows a similar synthetic route but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white crystalline powder .
Analyse Des Réactions Chimiques
Types of Reactions
Clodronic acid (disodium salt) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form dichloromethylene diphosphonic acid.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water and heat are commonly used for hydrolysis.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions include dichloromethylene diphosphonic acid and its derivatives .
Applications De Recherche Scientifique
Clodronic acid (disodium salt) has a wide range of scientific research applications:
Mécanisme D'action
Clodronic acid (disodium salt) inhibits osteoclast-mediated bone resorption. It binds to hydroxyapatite crystals in the bone, preventing their dissolution and thereby reducing bone resorption. The compound is metabolized intracellularly to a β-γ-methylene analog of ATP, which is cytotoxic to osteoclasts and macrophages .
Comparaison Avec Des Composés Similaires
Clodronic acid (disodium salt) is similar to other bisphosphonates such as etidronic acid and tiludronic acid. it is unique in its ability to selectively deplete macrophages and its use in experimental medicine for this purpose . Other similar compounds include:
- Etidronic acid
- Tiludronic acid
- Zoledronic acid
- Ibandronic acid
- Minodronic acid
- Risedronic acid
Clodronic acid (disodium salt) stands out due to its specific applications in both medical and experimental settings, particularly in the selective depletion of macrophages .
Propriétés
Formule moléculaire |
CH2Cl2Na2O6P2 |
|---|---|
Poids moléculaire |
288.85 g/mol |
Nom IUPAC |
disodium;[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate |
InChI |
InChI=1S/CH4Cl2O6P2.2Na/c2-1(3,10(4,5)6)11(7,8)9;;/h(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2 |
Clé InChI |
HJKBJIYDJLVSAO-UHFFFAOYSA-L |
SMILES canonique |
C(P(=O)(O)[O-])(P(=O)(O)[O-])(Cl)Cl.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




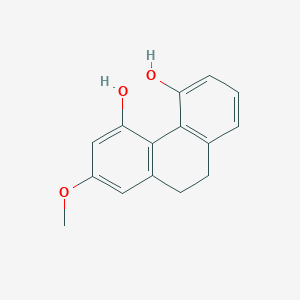

![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
